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Introduction
Nickel nanoparticles (NiNPs) and their derivatives, such as nickel oxide (NiO) nanoparticles,

are emerging as versatile platforms in the field of targeted drug delivery, particularly for cancer

therapy.[1][2] Their unique physicochemical properties, including superparamagnetism,

catalytic activity, and potential for surface functionalization, make them promising candidates

for developing advanced therapeutic strategies.[1][2] The magnetic nature of NiNPs allows for

targeted accumulation at tumor sites using an external magnetic field, thereby enhancing the

therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[2] Furthermore, their

catalytic properties can be harnessed for chemodynamic therapy, where NiNPs catalyze the

generation of reactive oxygen species (ROS) within the tumor microenvironment, leading to

cancer cell apoptosis.[1]

These application notes provide a comprehensive overview of the use of nickel nanoparticles

in targeted drug delivery systems. We present detailed protocols for the synthesis,

functionalization, and evaluation of NiNP-based drug carriers, along with quantitative data from

recent studies. Additionally, we illustrate key experimental workflows and signaling pathways

using diagrams to facilitate a deeper understanding of the methodologies and mechanisms of

action.
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Synthesis of Nickel-Based Nanoparticles
The synthesis of nickel-based nanoparticles can be achieved through various methods,

including chemical co-precipitation and green synthesis. The choice of method influences the

size, morphology, and surface properties of the nanoparticles.

Protocol: Synthesis of Nickel Oxide (NiO) Nanoparticles
by Chemical Co-Precipitation
This protocol describes a simple and cost-effective method for synthesizing NiO nanoparticles.

Materials:

Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

Sodium hydroxide (NaOH)

Deionized water

Ethanol

Magnetic stirrer

Centrifuge

Muffle furnace

Procedure:

Prepare a 0.1 M solution of nickel (II) nitrate hexahydrate in deionized water.

Prepare a 0.2 M solution of sodium hydroxide in deionized water.

While vigorously stirring the nickel nitrate solution, add the sodium hydroxide solution

dropwise until the pH of the mixture reaches 10-12. A pale green precipitate of nickel
hydroxide (Ni(OH)₂) will form.

Continue stirring the mixture for 2 hours at room temperature.
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Collect the precipitate by centrifugation at 5000 rpm for 15 minutes.

Wash the precipitate three times with deionized water and then twice with ethanol to remove

any unreacted precursors.

Dry the precipitate in an oven at 80°C for 12 hours.

Calcine the dried powder in a muffle furnace at 400-500°C for 3 hours to obtain crystalline

NiO nanoparticles.[3][4]

Allow the furnace to cool down to room temperature before collecting the final product.

Surface Functionalization for Targeted Delivery
To enhance the targeting specificity of nickel nanoparticles to cancer cells, their surface can be

functionalized with various targeting ligands, such as folic acid and RGD peptides. These

ligands bind to receptors that are overexpressed on the surface of many cancer cells.

Protocol: Folic Acid Functionalization of Nickel
Nanoparticles
This protocol outlines the steps for conjugating folic acid to the surface of nanoparticles, a

common strategy for targeting cancer cells that overexpress the folate receptor.[5][6]

Materials:

Synthesized nickel-based nanoparticles

Folic acid

N-Hydroxysuccinimide (NHS)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

Phosphate-buffered saline (PBS), pH 7.4

Dimethyl sulfoxide (DMSO)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.researchgate.net/publication/335295845_Synthesis_of_nickel_nanoparticles_by_sol-gel_method_and_their_characterization
https://www.ijnrd.org/papers/IJNRD2403077.pdf
https://www.benchchem.com/product/b1210020?utm_src=pdf-body
https://www.benchchem.com/product/b1210020?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31140629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3461242/
https://www.benchchem.com/product/b1210020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dialysis membrane (MWCO 3.5 kDa)

Procedure:

Activate the carboxylic acid group of folic acid by dissolving folic acid, EDC, and NHS in

DMSO in a molar ratio of 1:2:2.

Stir the mixture in the dark at room temperature for 4 hours.

Disperse the amine-modified nickel nanoparticles in PBS (pH 7.4).

Add the activated folic acid solution to the nanoparticle suspension and stir the mixture

overnight in the dark at room temperature.

Purify the folic acid-functionalized nanoparticles by dialysis against deionized water for 48

hours to remove unconjugated folic acid and coupling agents.

Collect the purified nanoparticles by centrifugation and lyophilize for storage.

Drug Loading and In Vitro Release
Nickel nanoparticles can be loaded with various chemotherapeutic agents, such as

doxorubicin. The drug release can be designed to be responsive to the tumor

microenvironment, for instance, the acidic pH of endosomes and lysosomes.[7][8]

Protocol: Doxorubicin Loading and pH-Responsive
Release
This protocol describes the loading of doxorubicin onto NiNPs and the subsequent in vitro

release study.

Drug Loading:

Disperse a known amount of functionalized nickel nanoparticles in a solution of doxorubicin

in PBS (pH 7.4).

Stir the mixture at room temperature for 24 hours in the dark.
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Separate the doxorubicin-loaded nanoparticles by centrifugation.

Determine the amount of unloaded doxorubicin in the supernatant using a UV-Vis

spectrophotometer at a wavelength of 480 nm.

Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the

following formulas:

DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release:

Suspend a known amount of doxorubicin-loaded nanoparticles in release media of different

pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the

endosomal environment).

Place the suspension in a dialysis bag (MWCO 10 kDa) and immerse it in a larger volume of

the corresponding release medium.

Maintain the setup at 37°C with gentle shaking.

At predetermined time intervals, withdraw a small aliquot of the release medium and replace

it with an equal volume of fresh medium.

Quantify the amount of released doxorubicin in the collected aliquots using a UV-Vis

spectrophotometer.

Plot the cumulative drug release percentage against time.[7][9]

In Vitro Cytotoxicity and Cellular Uptake
The therapeutic efficacy of drug-loaded nickel nanoparticles is evaluated by assessing their

cytotoxicity against cancer cell lines.

Protocol: MTT Assay for Cytotoxicity Evaluation
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The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.[10][11]

Materials:

Cancer cell line (e.g., HT-29 colon cancer cells)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Drug-loaded nickel nanoparticles

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24

hours to allow for cell attachment.

Prepare serial dilutions of the drug-loaded nanoparticles in the cell culture medium.

Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the

respective wells. Include wells with untreated cells as a negative control and a known

cytotoxic agent as a positive control.

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

After the incubation period, add 10 µL of MTT solution to each well and incubate for another

4 hours.
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Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability (%) relative to the untreated control cells.

Determine the IC50 value (the concentration of the drug-loaded nanoparticles that inhibits

50% of cell growth).[10][11][12]

In Vivo Antitumor Efficacy
Animal models are used to evaluate the in vivo therapeutic efficacy and biodistribution of the

developed nanoparticle formulations.

Protocol: In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for assessing the antitumor activity of drug-loaded

nickel nanoparticles in a murine tumor model.[13][14]

Materials:

Immunocompromised mice (e.g., nude mice)

Cancer cell line for tumor xenograft

Drug-loaded nickel nanoparticles

Saline solution

Calipers

External magnet (for magnetic targeting)

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100 mm³).
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Randomly divide the mice into different treatment groups (e.g., saline control, free drug,

drug-loaded nanoparticles).

Administer the treatments intravenously via the tail vein. For magnetic targeting, an external

magnet can be placed over the tumor site for a specific duration after injection.

Monitor the tumor size using calipers every 2-3 days and calculate the tumor volume using

the formula: Volume = (length x width²) / 2.

Monitor the body weight of the mice as an indicator of systemic toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histological examination, Western blotting).

Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.

Quantitative Data Summary
The following tables summarize the quantitative data from various studies on nickel
nanoparticle-based drug delivery systems.

Table 1: Physicochemical Properties of Nickel-Based Nanoparticles

Nanoparticle
Formulation

Synthesis
Method

Average Size
(nm)

Zeta Potential
(mV)

Reference

NiO-NPs
Chemical Co-

precipitation
20-25 - [10]

NiO-NPs Sol-gel ~40.6 - [3]

Ni-NPs
Solution

Reduction
13 ± 2 - [15]

Zn-Ni NPs - - - [16]

Table 2: Drug Loading and In Vitro Release
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Nanoparti
cle
Formulati
on

Drug

Drug
Loading
Content
(%)

Encapsul
ation
Efficiency
(%)

Release
Condition
s

Cumulati
ve
Release
(%)

Referenc
e

Dox-loaded

NiO-BSA-

FA

Doxorubici

n
- - pH 5.5

Controlled

release
[2]

DOX-

loaded

Polymeric

Micelles

Doxorubici

n
- 93.5

pH 5.5,

48h
~80 [8]

DOX-

loaded

Micelle-like

Aggregates

Doxorubici

n HCl
0.55 -

pH 6.0, 2

min
68 [7]

Table 3: In Vitro Cytotoxicity

Nanoparticle
Formulation

Cell Line
Incubation
Time (h)

IC50 (µg/mL) Reference

NiO-NPs
HT-29 (Colon

Cancer)
48 13.72 [11]

NiO-NPs
SW620 (Colon

Cancer)
48 394.41 [11]

Zn-Ni NPs
PC14 (Lung

Cancer)
- 77 [16]

Fe-Ni ANPs
Beas-2B (Lung

Epithelial)
24 38.048 [12]
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Experimental workflow for developing targeted nickel nanoparticle drug delivery systems.

Signaling Pathway of NiNP-Induced Apoptosis via
PI3K/Akt/mTOR Inhibition
Nickel-based nanoparticles can induce apoptosis in cancer cells by inhibiting the

PI3K/Akt/mTOR signaling pathway.[16][17] This pathway is crucial for cell survival and

proliferation, and its downregulation leads to programmed cell death.
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Inhibition of the PI3K/Akt/mTOR pathway by nickel nanoparticles, leading to apoptosis.
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Conclusion
Nickel nanoparticles hold significant promise as a versatile platform for targeted drug delivery

in cancer therapy. Their unique magnetic and catalytic properties, coupled with the ability to be

functionalized for specific targeting, offer a multi-pronged approach to cancer treatment. The

protocols and data presented herein provide a foundational resource for researchers and drug

development professionals to design, synthesize, and evaluate novel NiNP-based therapeutic

agents. Further research is warranted to optimize the biocompatibility and long-term safety of

these nanomaterials to facilitate their clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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